molecular formula C5H11NO B1358080 1,4-Oxazepane CAS No. 5638-60-8

1,4-Oxazepane

Cat. No.: B1358080
CAS No.: 5638-60-8
M. Wt: 101.15 g/mol
InChI Key: ZNGWEEUXTBNKFR-UHFFFAOYSA-N
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Description

1,4-Oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure.

Scientific Research Applications

Medicinal Applications

Anticonvulsant Activity
1,4-Oxazepane derivatives have been identified as potent anticonvulsants. Research indicates that compounds bearing this scaffold can effectively mitigate seizures, making them valuable in the treatment of epilepsy and other seizure disorders .

Antifungal Properties
Several studies have demonstrated the antifungal activity of this compound compounds. These derivatives have shown efficacy against various fungal strains, suggesting their potential use in antifungal therapies .

Inflammatory Diseases Treatment
The compound has also been investigated for its therapeutic potential in treating inflammatory bowel disease and lupus nephritis. Its ability to modulate immune responses positions it as a candidate for further development in managing these conditions .

Respiratory Diseases
Research highlights the role of this compound derivatives in addressing respiratory diseases such as asthma and bronchiectasis. Their pharmacological properties may help alleviate symptoms associated with these chronic conditions .

Synthesis and Chemical Applications

Synthetic Strategies
The synthesis of this compound has evolved significantly over the years. Notable methods include:

  • Intramolecular Cyclization : This approach utilizes alkenols and alkynols to form the oxazepane ring structure, often catalyzed by Brönsted or Lewis acids .
  • N-Propargylamines : A recent advancement involves synthesizing 1,4-oxazepanes from N-propargylamines, showcasing high atom economy and shorter synthetic routes .

Functionalization Potential
The ability to functionalize 1,4-oxazepanes further enhances their utility in drug development. Researchers are exploring various modifications to introduce reactive groups that can lead to more complex molecules with tailored biological activities .

Case Study 1: Anticonvulsant Development

A study focused on synthesizing chiral this compound-5-carboxylic acids revealed their potential as anticonvulsants. The synthesized compounds were tested in animal models, demonstrating significant seizure reduction compared to control groups .

Case Study 2: Antifungal Efficacy

In another investigation, a series of this compound derivatives were tested against Candida species. The results indicated that certain modifications to the oxazepane structure enhanced antifungal activity, leading to promising candidates for further clinical evaluation .

Case Study 3: Inflammatory Disease Treatment

Research examining the effects of this compound analogs on inflammatory bowel disease showed that specific compounds could reduce inflammation markers in animal models. This suggests a pathway for developing new treatments for chronic inflammatory conditions .

Biological Activity

1,4-Oxazepane is a seven-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as therapeutic agents in various diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its therapeutic potential.

Synthesis of this compound Derivatives

Several synthetic routes have been developed to create this compound derivatives. These methods often involve intramolecular cyclization reactions using various starting materials. For instance:

  • Intramolecular Cyclization : Alkenols and hydroxyketones are commonly used as precursors for synthesizing 1,4-oxazepanes through cyclization facilitated by Brönsted or Lewis acids .
  • Chiral Variants : Recent studies have reported the synthesis of chiral this compound-5-carboxylic acids, which are essential for evaluating the stereochemical effects on biological activity .

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological effects:

  • Anticonvulsant Activity : Compounds bearing the this compound scaffold have been shown to possess significant anticonvulsant properties. For example, certain derivatives demonstrated efficacy in animal models of epilepsy .
  • Antifungal Activity : Some N-substituted 1,4-oxazepanes exhibit potent antifungal activity against strains such as Candida albicans. One derivative was found to have a minimum inhibitory concentration (MIC) of 0.25 µg/mL against this pathogen .
  • Monoamine Reuptake Inhibition : Research indicates that certain this compound derivatives can inhibit monoamine reuptake, suggesting potential applications in treating depression and anxiety disorders .

Case Study: Anticancer Properties

A study investigated the antiproliferative effects of a novel 1,4-oxazepan-5-one derivative on human cancer cell lines. The results indicated that treatment with this compound led to significant cell cycle arrest and induced apoptosis in A549 lung cancer cells. Specifically, at a concentration of 40 μM, over 60% of the cells were arrested in the G1 phase of the cell cycle .

Table: Summary of Biological Activities

Activity Type Description Reference
AnticonvulsantSignificant efficacy in animal models of epilepsy
AntifungalPotent against Candida albicans with MIC values as low as 0.25 µg/mL
Monoamine Reuptake InhibitionPotential treatment for depression and anxiety disorders
AntiproliferativeInduces cell cycle arrest and apoptosis in cancer cells

Properties

IUPAC Name

1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGWEEUXTBNKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619181
Record name 1,4-Oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5638-60-8
Record name 1,4-Oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxazepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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